An In-Depth Technical Guide to 4-(Cbz-amino)-2-butanone: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-(Cbz-amino)-2-butanone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cbz-amino)-2-butanone, also known as benzyl (3-oxobutyl)carbamate, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a ketone carbonyl group and a carbamate-protected primary amine, making it a valuable building block for the synthesis of a diverse array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4-(Cbz-amino)-2-butanone, with a focus on its utility in research and drug development.
Chemical Structure and Properties
4-(Cbz-amino)-2-butanone possesses a linear four-carbon backbone. A ketone functional group is located at the C-2 position, while a primary amine at the C-4 position is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used amine protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.
Diagram 1: Chemical Structure of 4-(Cbz-amino)-2-butanone
Caption: 2D structure of 4-(Cbz-amino)-2-butanone.
Table 1: Physicochemical Properties of 4-(Cbz-amino)-2-butanone
| Property | Value | Source |
| CAS Number | 95484-17-6 | [] |
| Molecular Formula | C₁₂H₁₅NO₃ | [] |
| Molecular Weight | 221.25 g/mol | [] |
| IUPAC Name | benzyl N-(3-oxobutyl)carbamate | [2] |
| Synonyms | 4-(Benzyloxycarbonylamino)butan-2-one, Benzyl (3-oxobutyl)carbamate | [2] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Soluble in common organic solvents | |
| SMILES | CC(=O)CCNC(=O)OCC1=CC=CC=C1 | [2] |
Synthesis of 4-(Cbz-amino)-2-butanone
The synthesis of 4-(Cbz-amino)-2-butanone can be approached through several synthetic strategies. A common method involves the protection of a primary amine precursor, followed by functional group manipulations to introduce the ketone.
Diagram 2: General Synthetic Workflow
Caption: A simplified workflow for the synthesis of 4-(Cbz-amino)-2-butanone.
Experimental Protocol: Synthesis of 4-(Cbz-amino)-2-butanone
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
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4-Amino-2-butanone hydrochloride
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or other suitable base
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Dichloromethane (DCM) or other suitable organic solvent
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Water
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-amino-2-butanone hydrochloride (1.0 eq) in a mixture of water and dichloromethane. Cool the mixture to 0 °C in an ice bath.
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Basification: Slowly add a solution of sodium bicarbonate (2.5 eq) in water to the reaction mixture with vigorous stirring. Ensure the pH of the aqueous layer becomes basic (pH 8-9).
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Cbz Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture over a period of 30 minutes.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(Cbz-amino)-2-butanone.
Analytical Characterization
The structural confirmation of 4-(Cbz-amino)-2-butanone is typically achieved through a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the ketone, the methylene protons adjacent to the ketone and the nitrogen, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the aliphatic carbons, the benzylic carbon, and the aromatic carbons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-(Cbz-amino)-2-butanone will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone, and the C=O stretching of the carbamate.
3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Research and Drug Development
4-(Cbz-amino)-2-butanone is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[3] The presence of both a nucleophilic amine (in its protected form) and an electrophilic ketone allows for a wide range of chemical transformations.
4.1. Synthesis of Heterocyclic Compounds
The ketone functionality can participate in condensation reactions with various binucleophiles to construct a variety of heterocyclic rings, such as pyridines, pyrimidines, and diazepines. The protected amine can be deprotected at a later stage to allow for further functionalization.
4.2. Precursor for Chiral Amines and Alcohols
The ketone can be stereoselectively reduced to a secondary alcohol, and the Cbz group can be removed to yield a chiral amino alcohol, a common structural motif in many biologically active compounds.
4.3. Building Block in Peptide and Peptidomimetic Synthesis
While not a standard amino acid, the structural features of 4-(Cbz-amino)-2-butanone can be incorporated into peptide-like structures to create peptidomimetics with potentially enhanced stability or novel biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(Cbz-amino)-2-butanone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Cbz-amino)-2-butanone is a synthetically useful and versatile building block with significant potential in organic synthesis and drug discovery. Its bifunctional nature, coupled with the well-established chemistry of the Cbz protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the research and development of new chemical entities.
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